
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine), also known as IPDM, is a chemical compound that has been widely studied in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to the inhibition of cell growth and the prevention of bacterial and viral replication.
Biochemical and Physiological Effects:
Studies have shown that (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacteria and viruses. In addition, (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) in lab experiments is its ability to selectively target certain cells and enzymes, making it a useful tool for studying specific biological processes. However, one limitation is that (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). One area of research could focus on the development of new cancer treatments using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). Another area of research could focus on the development of new antibiotics and antiviral drugs using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). Additionally, further studies could be conducted to better understand the mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) and its potential use in the treatment of inflammatory diseases.
In conclusion, (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) is a chemical compound that has been widely studied for its unique properties and potential use in various scientific research fields. Its ability to selectively target certain cells and enzymes makes it a useful tool for studying specific biological processes. Further research is needed to fully understand the mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) and its potential use in the development of new cancer treatments, antibiotics, and antiviral drugs.
Synthesemethoden
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can be synthesized through a series of chemical reactions starting with 4-isopropoxy-1,3-phenylenediamine and N,N-dimethylformamide dimethyl acetal. The reaction produces a yellow solid, which is then purified through recrystallization. The final product is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) has been studied for its potential use in various scientific research fields. It has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. It has also been studied for its ability to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
IUPAC Name |
1-[3-[(dimethylamino)methyl]-4-propan-2-yloxyphenyl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-12(2)18-15-8-7-13(10-16(3)4)9-14(15)11-17(5)6/h7-9,12H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMKIZQQCLBIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN(C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

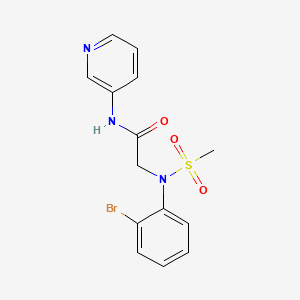
![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)

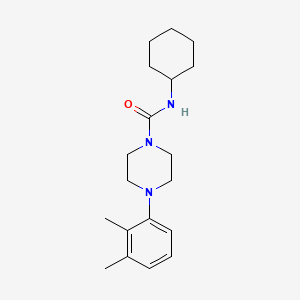
![N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5723425.png)
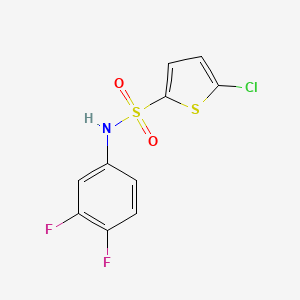
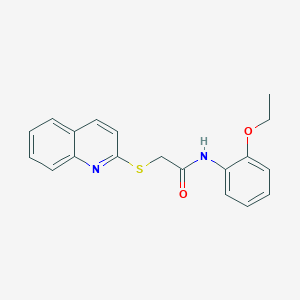
![isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)
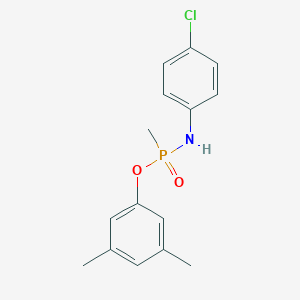
![1-[(2-methylphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5723460.png)